![molecular formula C3H4N2O2 B2422599 Pyrazolidine-3,5-dione CAS No. 4744-71-2](/img/structure/B2422599.png)
Pyrazolidine-3,5-dione
Overview
Description
Pyrazolidine-3,5-dione is a heterocyclic compound . It has been found to have a wide range of biological and pharmacological activities . It plays an important role in the sub-structures of various drugs .
Synthesis Analysis
The synthesis of Pyrazolidine-3,5-dione involves the condensation of o-phenylene diamine with chloro acetic acid to give 2-chloromethyl benzimidazole. This then undergoes halide replacement with phenylhydrazines to give the corresponding N,N’-disubstituted hydrazines. These compounds are then treated with diethyl malonate in the presence of acetic acid to get the pyrazolidine-3,5-dione substituted benzimidazole derivatives .Molecular Structure Analysis
The molecular formula of Pyrazolidine-3,5-dione is C3H4N2O2 . Its average mass is 100.076 Da and its monoisotopic mass is 100.027275 Da .Chemical Reactions Analysis
Pyrazolidine-3,5-diones can be synthesized through a novel method based on metal-free oxidative dehydrogenative N–N bond formation by PIDA-mediated reaction of easily accessible dianilide precursors .Physical And Chemical Properties Analysis
Pyrazolidine-3,5-dione has a density of 1.4±0.1 g/cm3. Its molar refractivity is 20.8±0.3 cm3. It has 4 H bond acceptors and 2 H bond donors .Scientific Research Applications
Uricosuric Agents
Pyrazolidine-3,5-diones are used in the synthesis of uricosuric agents such as G-25671 and sulfinpyrazone . A novel method for their synthesis has been described, which is based on metal-free oxidative dehydrogenative N–N bond formation by PIDA-mediated reaction of easily accessible dianilide precursors .
Anticancer Activities
Some novel pyrazolidine-3,5-dione derivatives have shown promising anticancer activities . For instance, the compound 6c (LD 50 19.1 µg/mL) showed higher anticancer activity than other compounds against the MCF-7 breast cancer cell line .
Antimicrobial Activities
Pyrazolidine-3,5-dione derivatives have also demonstrated significant antimicrobial activities . The compound 4d (MIC 0.5 μg/mL) had higher activity than ciprofloxacin against Staphylococcus aureus, whereas the compound 2b (MIC 0.5 μg/mL) had higher activity than clotrimazole against Candida albicans .
Anti-inflammatory Properties
Pyrazolidine-3,5-dione derivatives have been reported to possess anti-inflammatory properties . They play an important role in the sub-structures of various drugs .
Antituberculosis Properties
These compounds have also shown antituberculosis properties . They are part of the active ingredients in some antituberculosis drugs .
Anti-hypertensive Properties
Pyrazolidine-3,5-dione derivatives have been found to have anti-hypertensive properties . They are used in the formulation of some anti-hypertensive drugs .
Anti-Alzheimer Properties
These compounds have also demonstrated anti-Alzheimer properties . They are being researched for their potential use in the treatment of Alzheimer’s disease .
Anti-tumor Properties
Pyrazolidine-3,5-dione derivatives have shown anti-tumor properties . They are being studied for their potential use in cancer treatment .
Mechanism of Action
Target of Action
Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .
Mode of Action
Pyrazolidine-3,5-dione interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazolidine-3,5-dione is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, Pyrazolidine-3,5-dione prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .
Result of Action
The primary result of Pyrazolidine-3,5-dione’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, Pyrazolidine-3,5-dione has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrazolidine-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVKOMHCDKATN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346761 | |
Record name | 3,5-Pyrazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4744-71-2 | |
Record name | 3,5-Pyrazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.